Arformoterol Arformoterol Arformoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have R configuration. The active enantiomer of formoterol, it is administered by inhalation (generally as the tartrate salt) as a direct-acting sympathomimetic and bronchodilator for the treatment of chronic obstructive pulmonary disease (any progressive respiratory disease that makes it harder to breathe over time, such as chronic bronchitis and emphysema). It has a role as a bronchodilator agent, an anti-asthmatic drug and a beta-adrenergic agonist. It is a conjugate base of an arformoterol(1+). It is an enantiomer of a (S,S)-formoterol.
Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists.
Arformoterol is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. Arformoterol inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma.
Arformoterol is a beta2-Adrenergic Agonist. The mechanism of action of arformoterol is as an Adrenergic beta2-Agonist.
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
See also: Formoterol (broader); Arformoterol Tartrate (has salt form).
Brand Name: Vulcanchem
CAS No.: 67346-49-0
VCID: VC21334761
InChI: InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
SMILES: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol

Arformoterol

CAS No.: 67346-49-0

Cat. No.: VC21334761

Molecular Formula: C19H24N2O4

Molecular Weight: 344.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Arformoterol - 67346-49-0

CAS No. 67346-49-0
Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
IUPAC Name N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Standard InChI InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Standard InChI Key BPZSYCZIITTYBL-YJYMSZOUSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Chemical Structure and Properties

Arformoterol is chemically identified as (2R,3R)-2,3-dihydroxybutanedioate-N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide with a molecular formula of C₁₉H₂₄N₂O₄- C₄H₆O₆ and CAS number 200815-49-2 .

As a single-isomer compound, arformoterol represents the pharmacologically active (R,R)-enantiomer isolated from the racemic mixture of formoterol. This stereochemical purity is significant because the (S,S)-enantiomer is approximately 1,000-fold less potent as a beta-2 agonist than the (R,R)-enantiomer . This improved selectivity profile potentially offers enhanced efficacy with a reduced side effect profile compared to the racemic mixture.

The compound is formulated as arformoterol tartrate, which is available as a sterile inhalation solution for nebulization at a concentration of 15 μg/2 mL .

Pharmacological Profile

Mechanism of Action

Arformoterol functions as a selective long-acting beta-2 adrenergic receptor agonist. When bound to beta-2 receptors in bronchial smooth muscle, it activates adenylyl cyclase, increasing intracellular cyclic AMP levels. This biochemical cascade leads to relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, resulting in bronchodilation .

In vitro studies have demonstrated that arformoterol inhibits the release of inflammatory mediators such as histamine and leukotrienes from human lung tissue. Additionally, it has been shown to inhibit histamine-induced plasma albumin extravasation in guinea pig models and allergen-induced eosinophil influx in dogs with airway hyperresponsiveness .

A key pharmacological advantage of arformoterol is its minimal activity at beta-1 adrenergic receptors, which potentially reduces cardiovascular side effects commonly associated with less selective beta-agonists .

Pharmacokinetics

In patients with COPD, arformoterol displays consistent and predictable pharmacokinetic parameters. Following twice-daily administration for 14 days, the mean peak plasma concentration (Cmax) and AUC0-12h were 4.3 pg/mL and 34.5 pg.hr/mL, respectively . The time to peak plasma concentration (Tmax) is approximately 0.5 hours, indicating rapid absorption following nebulization .

Arformoterol demonstrates moderate protein binding, with in vitro studies showing 52-65% binding to human plasma proteins at concentrations ranging from 0.25 to 1.0 ng/mL .

Anti-inflammatory Effects

Beyond its bronchodilatory properties, arformoterol displays distinctive anti-inflammatory effects that distinguish it from racemic formoterol and the (S,S)-enantiomer. Table 1 presents a comparative analysis of the effects of different formoterol isomers on bronchodilation and inflammatory mediators.

Table 1: Comparative Effects of Formoterol Isomers

Effect(R,R)-isomer (Arformoterol)(R,S)-isomer (Racemic Formoterol)(S,S)-isomer
Bronchodilation↑ ↑ ↑↑ ↑
Duration of Bronchodilation12–24 hours>12 hours
Effect on inflammatory mediators
IL-4
GM-CSF
IL-2
IFN-γ-
IL-13
IL-5
Fas ligand

Note: The (R,R)-isomer is arformoterol and the (R,S)-isomer is racemic formoterol. ↓ = decreased; ↑ = increased; - = no change.

This distinctive profile of effects on inflammatory cytokines suggests that arformoterol may offer additional benefits in COPD management beyond bronchodilation, potentially addressing the inflammatory component of the disease.

Clinical Applications

Indications

Arformoterol tartrate inhalation solution is FDA-approved for the long-term, twice-daily administration in the maintenance treatment of bronchoconstriction in patients with COPD, including chronic bronchitis and emphysema . It is specifically designed for delivery via standard jet nebulizer.

The drug is recommended for consideration in patients with moderate to very severe COPD who have persistent symptoms despite as-needed therapy with short-acting bronchodilators . According to the Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines, long-acting beta-agonists like arformoterol are appropriate for patients with FEV1 <80% of predicted who continue to experience symptoms despite short-acting bronchodilator use .

Clinical Studies

Efficacy Studies

Multiple clinical trials have evaluated the efficacy of arformoterol in COPD management. A pivotal one-year safety and efficacy study demonstrated significant benefits of arformoterol compared to placebo across several important endpoints .

In this study, 841 patients with COPD were randomized to receive either arformoterol (n=420) or placebo (n=421). The primary endpoint was time from randomization to respiratory death or first COPD exacerbation-related hospitalization. Results showed that fewer patients receiving arformoterol experienced the primary endpoint compared to placebo (9.5% vs. 15.0%, respectively) .

Additionally, arformoterol demonstrated significant improvements in lung function parameters. The least-squares mean change from baseline versus placebo in trough FEV1 was 0.051 L (p=0.030) and in FVC was 0.075 L (p=0.018) . After 12 weeks of treatment in dose-ranging studies, trough FEV1, FEV1 AUC0-12h, and peak FEV1 in the arformoterol 15 µg twice-daily group were increased by 14.6%, 8.4%, and 22%, respectively, compared to placebo .

Importantly, quality of life measures also showed significant improvements with arformoterol versus placebo, as measured by both the St. George's Hospital Respiratory Questionnaire and the Clinical COPD Questionnaire (p<0.05) .

Comparison with Other Bronchodilators

Arformoterol occupies a distinctive position in the landscape of COPD therapies as one of two nebulized long-acting beta-agonists available for clinical use. Its single-isomer pharmacology may provide effective bronchodilation with a potentially improved side effect profile compared to racemic formulations .

In clinical trials, arformoterol has been compared with other long-acting bronchodilators. One study measured the median time to achieve a 10% improvement in FEV1 from predose levels at week 12, finding that this was 3-13 minutes with nebulized arformoterol compared to 142 minutes with salmeterol . This suggests a more rapid onset of action with arformoterol.

Limitations and Future Directions

Despite promising clinical results, several limitations in the current research on arformoterol should be acknowledged. A notable limitation in some clinical trials is the inclusion of subjects with marked baseline airway reversibility, which raises questions about the potential inclusion of patients with an asthmatic component to their disease . This could potentially impact the generalizability of results to the broader COPD population.

Additionally, while arformoterol's anti-inflammatory properties are promising, more research is needed to determine whether these translate to meaningful clinical benefits beyond bronchodilation in long-term COPD management.

The requirement for nebulization represents both a strength and limitation of arformoterol. While it provides an important option for patients who cannot effectively use other inhalation devices, the need for a nebulizer may limit convenience and portability compared to metered-dose inhalers or dry powder inhalers .

Future research directions might include:

  • Head-to-head comparisons between arformoterol and other long-acting bronchodilators in diverse COPD populations

  • Evaluation of arformoterol's efficacy in combination with other COPD therapies, particularly inhaled corticosteroids

  • Investigation of arformoterol's impact on long-term disease progression and mortality

  • Further exploration of its anti-inflammatory effects in clinical settings

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